2'-O-Methyl Lactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

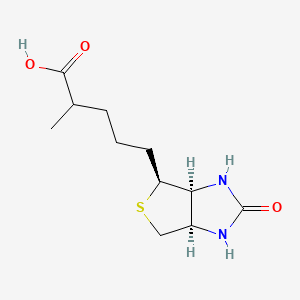

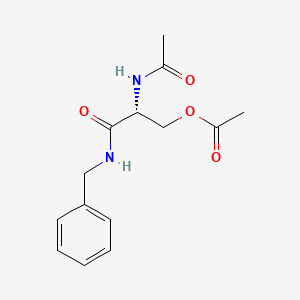

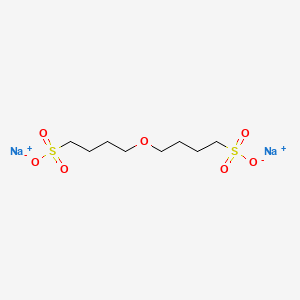

2’-O-Methyl Lactose is a derivative of Methyl β-lactoside . It acts as a substrate for and inhibitor of β-D-galactosidase from E. coli . The molecular formula of 2’-O-Methyl Lactose is C13H24O11 .

Molecular Structure Analysis

2’-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .Chemical Reactions Analysis

The reaction sequence of lactate hydrolysis, a related compound, can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium . The evolution of lactate hydrolysis was measured for varying temperatures and initial methyl or ethyl lactate concentrations .Applications De Recherche Scientifique

Synthesis of Lactose Derivatives : Walsh et al. (2009) explored the synthesis of lactose monolaurate, highlighting the potential of lactose, a cheese by-product, in creating useful derivatives through enzymatic processes (Walsh et al., 2009).

Colorimetric Estimation in Hydrolysis : Nickerson et al. (1976) developed sensitive methods for measuring decreases in lactose and increases in its hydrolytic products, glucose and galactose, which are crucial for enzymatic and acid hydrolysis of lactose (Nickerson et al., 1976).

Lactose Problem in Dairy and Food Industry : Shukla (1975) discussed the challenges of lactose in the dairy and food industry, emphasizing the need for beta-galactosidase technology to address lactose intolerance and other related issues (Shukla, 1975).

Conformational Differences in Glycosides : Espinosa et al. (1996) studied the conformational behavior of synthetic glycosidase inhibitor C-lactose, offering insights into the structural differences and flexibility of lactose derivatives (Espinosa et al., 1996).

Lactic Acid and Methyl Lactate Production : West et al. (2010) investigated the conversion of triose-sugars to methyl lactate and lactic acid, highlighting the potential of lactose derivatives in producing environmentally friendly solvents and biodegradable plastics (West et al., 2010).

Enzymatic Synthesis of Oligosaccharides : Boon et al. (1999) developed models for oligosaccharide synthesis and lactose hydrolysis, contributing to the understanding of enzymatic processes involving lactose (Boon et al., 1999).

Lactobionic Acid in Food and Pharmaceuticals : Gutiérrez et al. (2012) focused on lactobionic acid, a lactose derivative with promising applications in the food and pharmaceutical industries, showcasing the versatility of lactose derivatives (Gutiérrez et al., 2012).

Continuous UF Membrane-fitted Bioreactors for GOS : Chockchaisawasdee et al. (2005) studied the synthesis of galacto-oligosaccharides (GOS) from lactose, demonstrating the efficacy of continuous processes in bioreactors for lactose derivative production (Chockchaisawasdee et al., 2005).

Lactose Transport in Bacteria : Simoni and Roseman (1973) provided insights into lactose transport in Staphylococcus aureus, contributing to the understanding of bacterial lactose metabolism and transport systems (Simoni & Roseman, 1973).

Thermostable Galactosidase for Milk Lactose Hydrolysis : Chen et al. (2008) explored the use of thermostable beta-galactosidase for lactose hydrolysis in milk, highlighting its potential in dairy processing (Chen et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUNULQKKRPSLU-LTEQSDMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Methyllactose | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)